molecular formula C8H7N3O2 B1387826 [3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]methanol CAS No. 857653-94-2

[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]methanol

Cat. No. B1387826
Key on ui cas rn: 857653-94-2
M. Wt: 177.16 g/mol
InChI Key: ZINMZWYBMIZQEP-UHFFFAOYSA-N
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Patent
US08207147B2

Procedure details

Methanesulfonyl chloride (0.50 ml, 6.50 mmol) was added to a stirred solution of (3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)methanol (1 g, 5.65 mmol) and triethylamine (0.953 ml, 6.78 mmol) in CH2Cl2 (30 ml) at 0° C. After 10 min, water (20 ml) was added and the aqueous phase extracted with CH2Cl2 (20 ml). The combined organic phases were dried (MgSO4) and evaporated to afford the title compound: RT=2.32 min; m/z (ES+)=256.0 [M+H]+.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.953 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[N:6]1[CH:11]=[CH:10][C:9]([C:12]2[N:16]=[C:15]([CH2:17][OH:18])[O:14][N:13]=2)=[CH:8][CH:7]=1.C(N(CC)CC)C.O>C(Cl)Cl>[N:6]1[CH:7]=[CH:8][C:9]([C:12]2[N:16]=[C:15]([CH2:17][O:18][S:2]([CH3:1])(=[O:4])=[O:3])[O:14][N:13]=2)=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
1 g
Type
reactant
Smiles
N1=CC=C(C=C1)C1=NOC(=N1)CO
Name
Quantity
0.953 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with CH2Cl2 (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1=CC=C(C=C1)C1=NOC(=N1)COS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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